molecular formula C7H10N2 B1354176 (5-Methylpyridin-2-yl)methanamine CAS No. 45715-08-0

(5-Methylpyridin-2-yl)methanamine

Cat. No. B1354176
CAS RN: 45715-08-0
M. Wt: 122.17 g/mol
InChI Key: NXTVBKWLOZSCQE-UHFFFAOYSA-N
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Description

“(5-Methylpyridin-2-yl)methanamine” is a chemical compound with the molecular formula C7H10N2 . It is also known by its IUPAC name, (5-methyl-2-pyridinyl)methanamine . The molecular weight of this compound is 122.17 .


Synthesis Analysis

The synthesis of pyridin-2-yl-methylamine derivatives, which includes “(5-Methylpyridin-2-yl)methanamine”, can be achieved by reducing amination of cyanohydrins . This method was described in a patent by Pierre Fabre Medicament SA .


Molecular Structure Analysis

The molecular structure of “(5-Methylpyridin-2-yl)methanamine” consists of a pyridine ring with a methyl group at the 5-position and a methanamine group at the 2-position .


Physical And Chemical Properties Analysis

“(5-Methylpyridin-2-yl)methanamine” is a solid compound . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

1. Antidepressant-like Activity

(5-Methylpyridin-2-yl)methanamine derivatives have shown promise in the field of antidepressant drug development. A study by (Sniecikowska et al., 2019) found that certain derivatives were effective as serotonin 5-HT1A receptor-biased agonists. These compounds selectively stimulated ERK1/2 phosphorylation in the rat cortex and exhibited potent antidepressant-like activity in vivo.

2. Antibacterial and Antifungal Properties

(5-Methylpyridin-2-yl)methanamine has been synthesized and studied for its antibacterial and antifungal activity. A study by (Rao et al., 2013) reported that synthesized compounds of this chemical displayed acceptable results in combating bacterial and fungal infections.

3. Bone Formation and Treatment of Bone Disorders

In the context of bone health, a variant of (5-Methylpyridin-2-yl)methanamine, identified in a study by (Pelletier et al., 2009), targeted the Wnt beta-catenin cellular messaging system. This compound showed an increase in trabecular bone formation rate in ovariectomized rats following oral administration, suggesting potential in treating bone disorders.

4. Chemotherapy Drug Development

In cancer therapy, derivatives of (5-Methylpyridin-2-yl)methanamine have been explored for their potential as chemotherapeutic agents. (Ferri et al., 2013) investigated Pt(II) complexes with (1-methyl-1H-imidazol-2-yl)-methanamine and found significant cytotoxic effects on lung cancer cell lines, suggesting a role in chemotherapy.

5. Photocytotoxicity in Cancer Treatment

A study by (Basu et al., 2015) revealed that Iron(III) complexes of pyridoxal Schiff bases, which include derivatives of (5-Methylpyridin-2-yl)methanamine, exhibited remarkable photocytotoxicity in various cancer cells. This property makes them potential candidates for light-activated cancer therapies.

Safety And Hazards

“(5-Methylpyridin-2-yl)methanamine” is classified as Acute Tox. 3 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is harmful if swallowed, causes serious eye damage, causes skin irritation, and may cause respiratory irritation .

properties

IUPAC Name

(5-methylpyridin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-6-2-3-7(4-8)9-5-6/h2-3,5H,4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXTVBKWLOZSCQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90465326
Record name (5-methylpyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90465326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Methylpyridin-2-yl)methanamine

CAS RN

45715-08-0
Record name (5-methylpyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90465326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-Methylpyridin-2-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
HH Nguyen, MB Kim, RJ Wilson, CJ Butch… - Journal of Medicinal …, 2018 - ACS Publications
CXCR4 is a G-protein-coupled receptor that interacts with its cognate ligand, CXCL12, to synchronize many physiological responses and pathological processes. Disruption of the …
Number of citations: 24 pubs.acs.org
Q Wang, M Zha, F Zhou, X Chen, B Wang, G Liu… - ACS …, 2021 - ACS Publications
A CBr 4 mediated [4 + 1] dehydrocyclization was developed for the synthesis of imidazo[1,5-a]heterocycles from pyridin-2-ylmethanamines and aldehydes. This method was highly …
Number of citations: 2 pubs.acs.org
B Van Phuc, NT Nguyen, NTH Van… - Chemical …, 2023 - pubs.rsc.org
A practical strategy for the iodine-promoted synthesis of bis(1-imidazo[1,5-a]pyridyl)arylmethane and its derivatives has been developed. These compounds exhibit high cytotoxicity …
Number of citations: 4 pubs.rsc.org
B Takahashi, H Funami, M Shibata… - Chemical and …, 2015 - jstage.jst.go.jp
Structural optimization of 2-aminonicotinamide derivatives as ghrelin receptor inverse agonists is reported. So as to avoid mechanism-based inactivation (MBI) of CYP3A4, 1, 3-…
Number of citations: 1 www.jstage.jst.go.jp

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